molecular formula C14H16N8 B2645683 1-(Pyrazin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2309732-81-6

1-(Pyrazin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2645683
CAS No.: 2309732-81-6
M. Wt: 296.338
InChI Key: MIUCJXIXYUYLQV-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least two different elements as members of their ring(s). This particular compound features a combination of pyrazine, triazolopyridazine, and diazepane moieties, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrazin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

    Formation of Pyrazine Derivative: Starting with a pyrazine precursor, various functional groups can be introduced through substitution reactions.

    Construction of Triazolopyridazine Ring: This can be achieved by cyclization reactions involving appropriate precursors.

    Formation of Diazepane Ring: The final step often involves the formation of the diazepane ring through cyclization reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyrazin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of three different heterocyclic rings, which may impart unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

6-(4-pyrazin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8/c1-6-20(13-3-2-12-18-17-11-22(12)19-13)8-9-21(7-1)14-10-15-4-5-16-14/h2-5,10-11H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUCJXIXYUYLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=CN=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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